

history and development of Triflumezopyrim by DuPont

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Compound of Interest

Compound Name: Triflumezopyrim

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An In-depth Technical Guide on the History and Development of **Triflumezopyrim** by DuPont
For Researchers, Scientists, and Drug Development Professionals

Introduction

Triflumezopyrim, marketed by DuPont as PyraXalt™, is a novel mesoionic insecticide that represents a significant advancement in the control of piercing-sucking insect pests, particularly in rice.[1][2] Its unique mode of action and effectiveness against insect populations resistant to existing insecticides make it a critical tool for modern crop protection.[1][3] This technical guide provides a comprehensive overview of the history, development, mode of action, and key technical data related to **Triflumezopyrim**.

History and Discovery

The discovery of **Triflumezopyrim** originated from a fungicide discovery program at DuPont Crop Protection.[3] During the synthesis of pyridopyrimidinone lead compounds for fungicides, a more polar, yellow by-product was often observed.[3] This by-product, a mesoionic compound, was found to possess weak insecticidal activity.[1] This serendipitous discovery led to an optimization program that ultimately resulted in the identification of **Triflumezopyrim**, a highly potent insecticide.[2] **Triflumezopyrim** is the first commercialized insecticide from the mesoionic class.[4][5] DuPont filed a PCT patent application for **Triflumezopyrim**, then codenamed DPX-RAB55, on December 22, 2011.[6] It was first registered in China, Korea, and

the Philippines in 2016, with the commercial product Pyraxalt™ 10% SC being launched in China in 2017.[2]

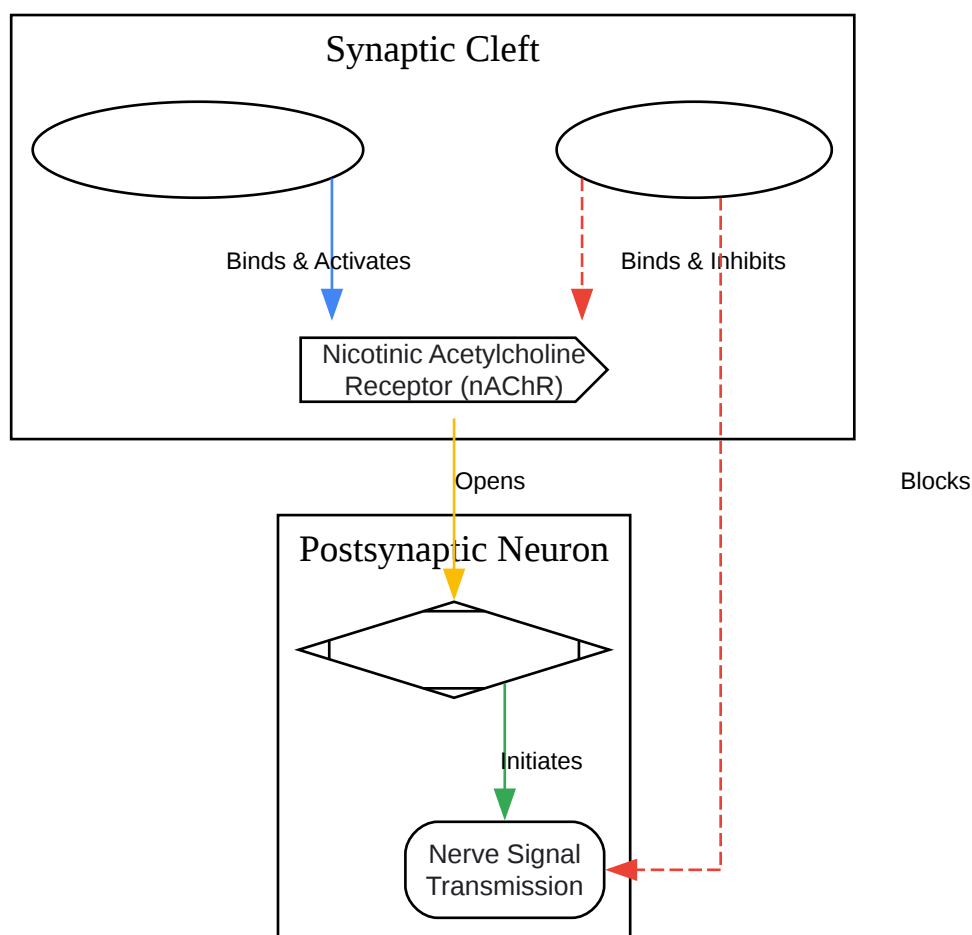
Chemical Synthesis

The synthesis of **Triflumezopyrim** involves the preparation of two key intermediates: N-(5-pyrimidinyl)methyl-2-pyridinamine and 2-[3-(trifluoromethyl)phenyl]malonic acid.[6] Several synthetic routes have been developed.[7]

One common route involves the condensation of 2-aminopyridine with 5-formylpyrimidine, followed by reduction with sodium borohydride to yield N-(5-pyrimidinyl)methyl-2-pyridinamine.[6] The second intermediate, 2-[3-(trifluoromethyl)phenyl]malonic acid, can be prepared by coupling m-trifluoromethyl iodobenzene with dimethyl malonate, followed by hydrolysis.[6] These intermediates are then used in a cyclization reaction to form the final **Triflumezopyrim** molecule.[8] Alternative, more efficient processes have been developed to improve yield and reduce environmental impact, including continuous flow synthesis methods.[7][8]

Mode of Action

Triflumezopyrim targets the insect nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for nerve signal transmission.[1][3] Unlike neonicotinoid insecticides which act as agonists of the nAChR, **Triflumezopyrim** is an inhibitor.[1][4] It binds competitively to the orthosteric site of the nAChR, the same binding site as the natural ligand acetylcholine.[4][6] This binding inhibits the receptor, preventing nerve impulses and leading to a rapid and prolonged cessation of feeding and other physiological behaviors in susceptible insects, ultimately causing death.[4][6] This inhibitory action is distinct from other IRAC Group 4 insecticides.[4]



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Figure 1. Signaling pathway of nAChR and the inhibitory action of **Triflumezopyrim**.

Biological Activity and Efficacy

Triflumezopyrim exhibits exceptional insecticidal activity against a range of Hemiptera and some Lepidoptera pests.[9] It is particularly effective against rice hoppers, including the brown planthopper (*Nilaparvata lugens*) and the white-backed planthopper (*Sogatella furcifera*), which have developed resistance to neonicotinoids like imidacloprid.[1][4]

Quantitative Efficacy Data

Parameter	Species	Value	Reference
Binding Affinity (K _i)	Myzus persicae (Green Peach Aphid)	43 nM	[4]
Inhibitory Concentration (IC ₅₀)	Periplaneta americana (American Cockroach) neurons	0.6 nM	[4]
Lethal Dose (LD ₅₀)	Periplaneta americana (American Cockroach)	0.5 nmol/g (injection)	[3]
Lethal Concentration (LC ₅₀)	Nilaparvata lugens (Brown Planthopper) field populations (2015-2018, China)	0.05 - 0.29 mg/L	[10]
Lethal Concentration (LC ₅₀)	Nilaparvata lugens (susceptible)	0.280 ppm	[11]
Lethal Concentration (LC ₅₀)	Aphis craccivora	2.43 µg/mL	[12]

Experimental Protocols

Detailed experimental protocols are proprietary to the developing company. However, based on published research, key experimental approaches can be summarized.

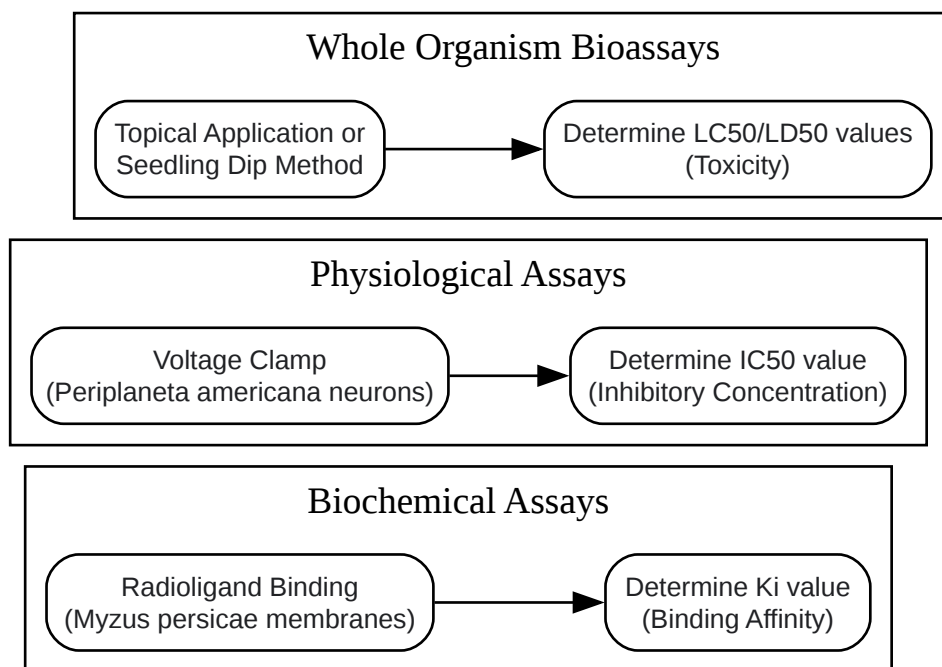
Radioligand Binding Assays

- Objective: To determine the binding affinity of **Triflumezopyrim** to the nAChR.
- Methodology: Membranes prepared from a target insect, such as the aphid *Myzus persicae*, are incubated with a radiolabeled ligand (e.g., ³H-imidacloprid) and varying concentrations of **Triflumezopyrim**. The displacement of the radioligand by **Triflumezopyrim** is measured to calculate the K_i value.[4]

Electrophysiology (Voltage Clamp)

- Objective: To measure the inhibitory effect of **Triflumezopyrim** on nAChR currents.

- Methodology: Dissociated neurons from an insect like the American cockroach (*Periplaneta americana*) are voltage-clamped. Acetylcholine is applied to elicit nAChR currents, and then co-applied with **Triflumezopyrim** to measure the inhibition of these currents and determine the IC50 value.[4]



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Figure 2. Experimental workflow for characterizing **Triflumezopyrim**'s activity.

Toxicology and Environmental Profile

Triflumezopyrim has a favorable environmental profile with low impact on many non-target organisms, including pollinators.[3]

Mammalian Toxicology

Toxicological studies in mammals have been conducted to assess the safety of **Triflumezopyrim**.

Study Type	Species	Key Findings	NOAEL	Reference
Two-generation study	Rat	Decreased body weight, body weight gain, and feed consumption at higher doses.	500 ppm (equivalent to 35 mg/kg bw per day) for parental toxicity.	[13]
Developmental toxicity	Rat	Incomplete ossification of the parietal skull in fetuses at a high dose (200 mg/kg/day) without maternal toxicity.	50 mg/kg bw per day for embryo/fetal toxicity.	[13]
Developmental toxicity	Rabbit	Lower maternal body weight gain and feed intake at the highest dose.	250 mg/kg bw per day for maternal toxicity; 500 mg/kg bw per day for embryo/fetal toxicity.	[13]
Acute neurotoxicity	Rat	Reductions in body temperature and motor activity at high doses.	100 mg/kg bw.	[13]

The most common adverse effect observed across the toxicological database was a decrease in body weight in rats and dogs following subchronic and chronic exposures.[14]

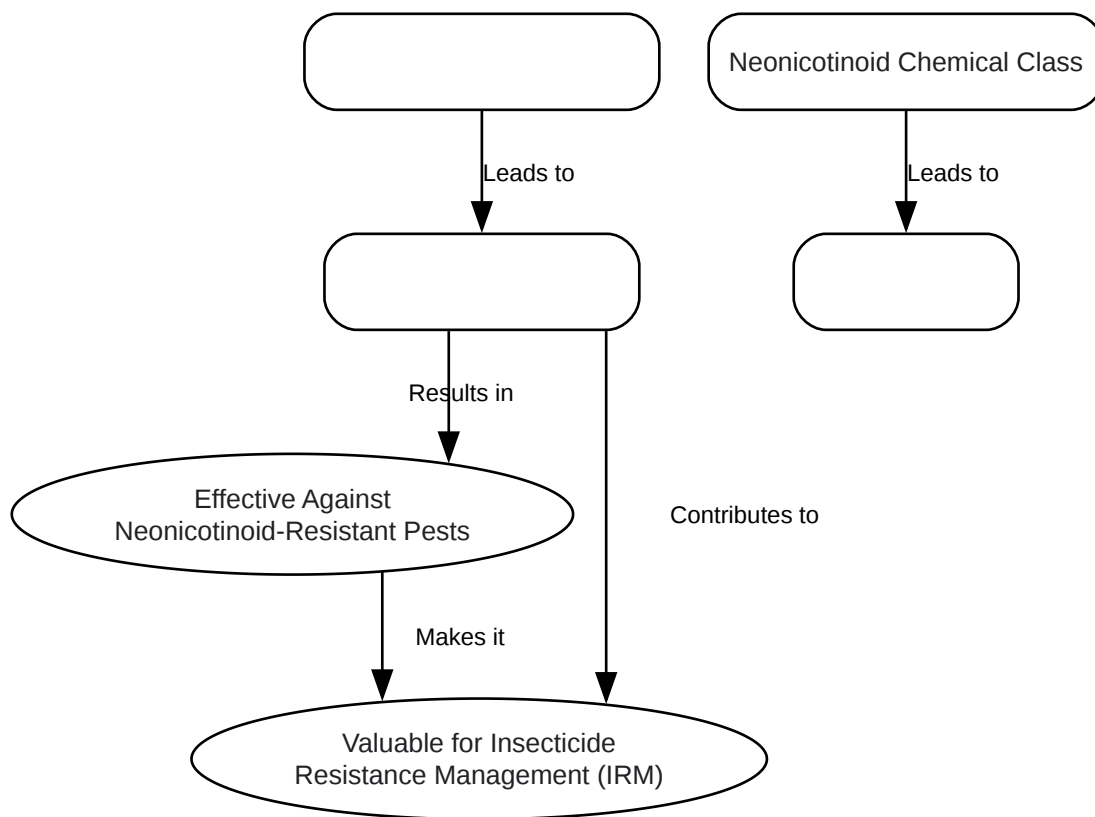
Triflumezopyrim is considered unlikely to pose a carcinogenic risk to humans at dietary exposure levels.[13]

Ecotoxicology

Studies on beneficial arthropods have shown that **Triflumezopyrim** has a good safety profile for many natural enemies of rice pests. It was found to be harmless to the parasitoid *Anagrus nilaparvatae* and the predators *Cyrtorhinus lividipennis* and *Paederus fuscipes*.^[15] It is also generally harmless to many predatory spiders.^[15]

Resistance Management

While **Triflumezopyrim** is effective against insects resistant to other insecticides, the potential for resistance development exists. Laboratory selection studies have shown that insects like the small brown planthopper (*Laodelphax striatellus*) can develop resistance to **Triflumezopyrim** after continuous exposure over multiple generations.^[16]^[17] However, there is generally no cross-resistance observed between **Triflumezopyrim** and neonicotinoids or other classes of insecticides.^[16]^[17] This makes **Triflumezopyrim** a valuable tool for rotation programs in insecticide resistance management (IRM).



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